7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by a fused benzene and diazepine ring system, with a methyl group at the 7th position. Benzodiazepines are well-known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Mechanism of Action
Target of Action
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(_A) subtype. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .
Mode of Action
The compound acts as a positive allosteric modulator of the GABA(_A) receptors. Upon binding, it increases the receptor’s affinity for GABA, thereby enhancing the frequency of chloride ion channel opening. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and making it less likely to fire an action potential .
Biochemical Pathways
By modulating GABA(_A) receptors, this compound influences several downstream pathways:
- Activation of GABAergic pathways : Enhanced GABAergic transmission leads to widespread inhibitory effects in the CNS, contributing to anxiolytic, sedative, and muscle relaxant properties .
Pharmacokinetics
The pharmacokinetics of this compound involve:
- Excretion : It is excreted primarily through the kidneys, with a half-life ranging from 6 to 12 hours, depending on individual metabolic rates .
Result of Action
At the molecular level, the compound’s action results in:
- Reduced excitatory neurotransmission : Lowering the release of excitatory neurotransmitters and overall CNS activity .
Action Environment
Environmental factors can significantly influence the compound’s efficacy and stability:
- Presence of other substances : Co-administration with other CNS depressants can potentiate the effects, while certain foods or medications may alter its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of this compound and ensuring its stability and efficacy in clinical settings.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a GABA modulator , affecting the gamma-aminobutyric acid receptor-ionophore complex . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in this pathway .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions to form the diazepine ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with altered pharmacological properties.
Reduction: Reduction reactions can be used to modify the diazepine ring or to reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the diazepine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Scientific Research Applications
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: Research into its potential therapeutic effects for conditions such as anxiety, epilepsy, and insomnia is ongoing.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern, which can influence its pharmacological profile. The presence of the methyl group at the 7th position and the specific arrangement of the diazepine ring contribute to its distinct chemical and biological properties compared to other benzodiazepines.
Properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)10(14)11-5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCBBTZUGKHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400910 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422318-46-5 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.